3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, such as 1-ethyl-1H-indole, which can be synthesized through Fischer indole synthesis.
Coupling with Methoxyphenyl Group: The indole derivative is then coupled with a 4-methoxyphenyl group using a suitable coupling reagent like palladium-catalyzed cross-coupling.
Formation of Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through cyclization reactions, often using reagents like sodium hydride or other strong bases.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group.
3-(1-methyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
The presence of the 4-methoxyphenyl group and the ethyl group on the indole ring might confer unique biological activities or chemical properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(1-ethylindol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20N2O3/c1-3-22-13-18(16-6-4-5-7-19(16)22)17-12-20(24)23(21(17)25)14-8-10-15(26-2)11-9-14/h4-11,13,17H,3,12H2,1-2H3 |
InChI Key |
ODLNOMCXHPXZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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